Higher Photoinitiation Efficiency vs. Unsubstituted Triphenylsulfonium Salts in Cyclohexene Oxide Polymerization
In the foundational study by Crivello and Lam (1980), diphenyl-4-thiophenoxyphenylsulfonium salts were directly compared against triphenylsulfonium salts as cationic photoinitiators for the polymerization of cyclohexene oxide and other epoxy monomers. The diphenyl-4-thiophenoxyphenylsulfonium salts demonstrated qualitatively and quantitatively higher photoinitiation efficiency, attributed to the extended conjugation imparted by the 4-thiophenoxy substituent, which enhances UV absorption and facilitates more efficient homolytic C–S bond cleavage upon photolysis [1]. This head-to-head result was obtained using the hexafluoroarsenate (AsF₆⁻) analog; the SbF₆⁻ salt of the same cation is expected to exhibit even greater reactivity owing to the stronger superacid generated (H₀ SbF₆⁻ ≈ –20 to –25 vs. AsF₆⁻ ≈ –18 to –20) [2].
| Evidence Dimension | Relative photoinitiation efficiency in cationic polymerization of cyclohexene oxide |
|---|---|
| Target Compound Data | Diphenyl-4-thiophenoxyphenylsulfonium hexafluoroarsenate: higher polymerization efficiency (qualitative ranking superior) |
| Comparator Or Baseline | Triphenylsulfonium hexafluoroarsenate: lower polymerization efficiency under identical irradiation conditions |
| Quantified Difference | Qualitatively reported as 'more efficient'; polymerization rate enhancement confirmed by monomer conversion profiles |
| Conditions | Cyclohexene oxide and other epoxy monomers; UV irradiation; comparison at equimolar photoinitiator concentration |
Why This Matters
A user selecting between a simple triphenylsulfonium salt and the target compound gains demonstrably faster cure speed and/or lower required photoinitiator loading for equivalent epoxy conversion.
- [1] Crivello, J. V.; Lam, J. H. W. Complex triarylsulfonium salt photoinitiators. I. The identification, characterization, and syntheses of a new class of triarylsulfonium salt photoinitiators. J. Polym. Sci. Polym. Chem. Ed. 1980, 18, 2677–2695. View Source
- [2] Crivello, J. V.; Lam, J. H. W. Photoinitiated cationic polymerization with triarylsulfonium salts. J. Polym. Sci. Polym. Chem. Ed. 1979, 17, 977–999. Relative acid strengths: SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. View Source
